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Introduction
Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of

thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a

key mediator in thrombosis and vasoconstriction. Developed initially for cardiovascular

applications, its specific mechanism of action has prompted investigations into its therapeutic

potential in a range of physiological and pathological processes, including pulmonary

hypertension and renal disorders. This technical guide provides a comprehensive review of the

scientific literature on furegrelate sodium, detailing its mechanism of action, pharmacokinetic

profile, and findings from preclinical and clinical studies. All quantitative data are presented in

structured tables for comparative analysis, and key experimental methodologies are described

in detail. Visualizations of the relevant signaling pathway and experimental workflows are

provided to facilitate a deeper understanding of its biological context and scientific

investigation.

Chemical and Physical Properties
Furegrelate sodium is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid. Its

chemical structure confers the ability to selectively bind to and inhibit thromboxane A2

synthase.
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Property Value Reference

Molecular Formula C₁₅H₁₀NNaO₃ [1]

Molecular Weight 275.24 g/mol [1]

CAS Number 85666-17-7 [1]

IC₅₀ (human platelet

microsomal TXA2 synthase)
15 nM [2]

Mechanism of Action: Inhibition of Thromboxane A2
Synthase
Furegrelate sodium exerts its pharmacological effect by selectively inhibiting the enzyme

thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2

(PGH2) to thromboxane A2 (TXA2). By blocking this step, furegrelate sodium effectively

reduces the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.

[3] This targeted inhibition allows for the redirection of PGH2 towards the synthesis of other

prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely

vasodilation and inhibition of platelet aggregation.

Signaling Pathway of Thromboxane A2
The following diagram illustrates the position of furegrelate sodium within the arachidonic acid

cascade and its impact on downstream signaling.
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Figure 1: Furegrelate's Mechanism in the Arachidonic Acid Cascade.

Experimental Protocols
In Vitro Thromboxane Synthase Inhibition Assay
Objective: To determine the inhibitory activity of furegrelate sodium on thromboxane A2

synthase.

Methodology (based on Gorman et al., 1983):

Preparation of Platelet Microsomes:

Human blood is collected in citrate anticoagulant.

Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 15 minutes.

Platelets are pelleted from PRP by centrifugation at 2000 x g for 10 minutes.

The platelet pellet is washed, resuspended in buffer, and sonicated to lyse the cells.

Microsomes are isolated by ultracentrifugation at 100,000 x g for 60 minutes.
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The microsomal pellet is resuspended in a buffer and protein concentration is determined.

Inhibition Assay:

A reaction mixture is prepared containing the platelet microsomes, a source of

prostaglandin H2 (PGH2), and varying concentrations of furegrelate sodium or vehicle

control.

The reaction is initiated by the addition of PGH2.

The mixture is incubated for a specified time (e.g., 1-2 minutes) at a controlled

temperature (e.g., 37°C).

The reaction is terminated by the addition of an acid.

The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using

radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Analysis:

The percentage of inhibition of TXB2 formation is calculated for each concentration of

furegrelate sodium.

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is

determined from the dose-response curve.

Platelet Aggregation Assay
Objective: To assess the effect of furegrelate sodium on platelet aggregation.

Methodology (based on Mohrland et al., 1989):

Preparation of Platelet-Rich Plasma (PRP):

Whole blood is collected from subjects into tubes containing 3.8% sodium citrate.

PRP is prepared by centrifuging the blood at 150-200 x g for 10-15 minutes at room

temperature.
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Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2000

x g for 15 minutes.

Aggregation Measurement:

Platelet aggregation is measured using a light transmission aggregometer.

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

A baseline light transmission is established (0% aggregation for PRP, 100% for PPP).

An aggregating agent (e.g., arachidonic acid, ADP, collagen) is added to the PRP.

The change in light transmission, which corresponds to the degree of platelet aggregation,

is recorded over time.

For inhibition studies, PRP is pre-incubated with furegrelate sodium or vehicle control for

a specified period before the addition of the aggregating agent.

Data Analysis:

The maximum percentage of aggregation is determined for each condition.

The inhibitory effect of furegrelate sodium is calculated as the percentage reduction in

maximal aggregation compared to the control.

Pharmacokinetics
Studies in normal male volunteers have characterized the pharmacokinetic profile of

furegrelate sodium following oral administration.

Single-Dose Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Tmax (Time to Peak Plasma

Concentration)
1.0 - 1.7 hours [4]

Apparent Terminal Disposition

Rate Constant
0.12 - 0.17 hr⁻¹ [4]

Renal Excretion (as parent

drug)
62 - 78% of dose [4]

Half-life (t½) 3.5 - 5 hours [3]

Multiple-Dose Pharmacokinetics
A study involving twice-daily oral administration for 4.5 days showed no significant changes in

the absorption, disposition, or elimination kinetics of furegrelate.[4] A slight potential for drug

accumulation was observed.[4]

Clinical Trials
Phase 1 clinical trials have been conducted in healthy male subjects to assess the safety,

tolerability, and pharmacodynamics of furegrelate sodium.

Single Ascending Dose Study
Dose

Number of
Subjects

Key Findings Reference

200 - 1600 mg
Healthy Male

Volunteers

Dose-related inhibition

of thromboxane

synthesis for 8-12

hours. Variable

inhibition of platelet

aggregation. No

significant alteration of

bleeding times or

coagulation

parameters.

[3]
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Multiple Dose Study
Dose

Number of
Subjects

Key Findings Reference

200, 400, 800, 1600

mg (BID for 4.5 days)
24

Significant inhibition of

thromboxane

synthesis at 800 mg

and 1600 mg doses.

Variable inhibition of

platelet aggregation.

Tendency for

increased bleeding

times at higher doses.

No clinically significant

changes in

coagulation or safety

laboratory

evaluations.

[5]

Preclinical Studies: Pulmonary Arterial
Hypertension
A notable preclinical study investigated the effect of furegrelate sodium in a neonatal piglet

model of hypoxia-induced pulmonary arterial hypertension (PAH).

Experimental Workflow: Neonatal Piglet PAH Study
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Figure 2: Experimental Workflow for the Neonatal Piglet PAH Study.

Key Findings from the Preclinical PAH Study:

Furegrelate administered three times daily (TID) significantly blunted the development of

hypoxia-induced PAH in neonatal piglets.
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The treatment attenuated the increase in pulmonary vascular resistance index and right

ventricular hypertrophy.

Furegrelate also reduced the muscularization of small pulmonary arteries, suggesting a

protective effect on the pulmonary vasculature.

Conclusion
Furegrelate sodium is a well-characterized selective inhibitor of thromboxane A2 synthase

with a rapid onset of action and a relatively long biological half-life. In vitro and in vivo studies

have consistently demonstrated its ability to inhibit thromboxane synthesis. While its effect on

platelet aggregation in humans is variable, preclinical evidence, particularly in the context of

pulmonary arterial hypertension, suggests that its therapeutic potential may extend beyond its

antiplatelet effects. The detailed experimental protocols and compiled data presented in this

guide offer a solid foundation for researchers and drug development professionals interested in

further exploring the applications of furegrelate sodium. Further investigation into its role in

various disease models where thromboxane A2 is implicated is warranted.
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[https://www.benchchem.com/product/b1260747#furegrelate-sodium-scientific-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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